7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of bromine and fluorine atoms attached to the benzodioxinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction proceeds through an addition followed by intramolecular cyclization to form the desired benzo[d][1,3]dioxin-4-one scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Amidation Reactions: The compound can react with primary amines to form corresponding salicylamides.
Common Reagents and Conditions
Copper(I) Iodide (CuI): Used as a catalyst in the synthesis of the compound.
Sodium Bicarbonate (NaHCO₃): Acts as a base in the reaction medium.
Acetonitrile: Commonly used as the solvent for the reaction.
Major Products Formed
The major products formed from these reactions include various substituted benzo[d][1,3]dioxin-4-one derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of biologically active molecules, such as nucleoside base transport inhibitors, topoisomerase I inhibitors, and antiplasmodial drugs.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules.
Agricultural Chemistry: Its derivatives find applications as insecticides, crop protection agents, and fungicides.
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is crucial for its antiplasmodial and cytotoxic activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxane Derivatives: These compounds share a similar benzodioxane core and are used in medicinal and agrochemical research.
Benzo-1,3-oxathiine Derivatives: These compounds are synthesized from thiosalicylic acid and have applications in synthetic organic chemistry.
Uniqueness
7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing novel biologically active molecules and synthetic intermediates.
Properties
Molecular Formula |
C8H4BrFO3 |
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Molecular Weight |
247.02 g/mol |
IUPAC Name |
7-bromo-8-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-2H,3H2 |
InChI Key |
BQLBVRBSHJOSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2F)Br)C(=O)O1 |
Origin of Product |
United States |
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